molecular formula C14H13NO2 B1346508 N-(2-Naphthyl)-3-oxobutanamide CAS No. 42414-19-7

N-(2-Naphthyl)-3-oxobutanamide

Cat. No. B1346508
CAS RN: 42414-19-7
M. Wt: 227.26 g/mol
InChI Key: SJZXYYGWOBQVKI-UHFFFAOYSA-N
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Description

“N-(2-Naphthyl)-3-oxobutanamide” is a compound that likely contains a naphthyl group, a carbonyl group (indicating a ketone or an aldehyde), and an amide group . The naphthyl group is a two-ring aromatic system derived from naphthalene .


Synthesis Analysis

While specific synthesis methods for “N-(2-Naphthyl)-3-oxobutanamide” are not available, compounds with similar structures can be synthesized through various methods. For instance, 2-naphthol, an important starting material, can be used in various organic transformations due to its multiple reactive sites . It has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .


Molecular Structure Analysis

The molecular structure of “N-(2-Naphthyl)-3-oxobutanamide” would likely be complex due to the presence of the naphthyl, carbonyl, and amide groups. The naphthyl group is a planar, aromatic system, which can contribute to the stability of the molecule .


Chemical Reactions Analysis

The reactivity of “N-(2-Naphthyl)-3-oxobutanamide” would depend on the specific functional groups present in the molecule. For instance, the carbonyl group is often involved in nucleophilic addition reactions, while the amide group can participate in various reactions such as hydrolysis, reduction, and condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-Naphthyl)-3-oxobutanamide” would be influenced by its functional groups. For instance, the presence of a naphthyl group could potentially increase the compound’s hydrophobicity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Unusual Compounds : The synthesis of unusual naphtho[2,1-b]furans and novel 1H-benz[e]indolinones via selective intramolecular cyclization of 2-(2-methoxy-1-naphthyl)-3-oxobutanamides has been achieved. These reactions provide moderate to excellent yields and offer insights into the reaction pathway of selective intramolecular cyclization (Cong & Nishino, 2009).

  • Heterocyclic Synthesis : N-1-Naphthyl-3-oxobutanamide reacts with arylidinecyanothioacetamide to yield various pyridine-2(1H)-thiones. This process is used for the facile synthesis of nicotinamide, thieno[2,3-b]pyridine, and bi- or tricyclic annulated pyridine derivatives containing a naphthyl moiety, showcasing its utility in heterocyclic synthesis (Hussein et al., 2009).

  • Oxidative Cyclization : Manganese(III)-mediated direct introduction of 3-oxobutanamides into methoxynaphthalenes has been studied, leading to the synthesis of 3-oxobutanamide-substituted methoxynaphthalenes along with small amounts of naphtho[2,1-b]furans and benzo[e]indolinones. This research outlines the optimized reaction conditions and discusses the mechanism for the formation of these products (Cong & Nishino, 2008).

  • Oxidative Cyclization for Oxindoles Synthesis : The Mn(III)-based oxidative cyclization of N-aryl-3-oxobutanamides facilitates the synthesis of substituted oxindoles, which are further transformed into 1H-indoles. This process highlights the synthesis and transformation of important heterocycles with potential pharmacological activities (Kikue, Takahashi, & Nishino, 2015).

Catalytic and Synthetic Applications

  • Rhodium-Catalyzed Conjugate Addition : A study on rhodium-catalyzed conjugate addition reactions of 4-oxobutenamides with arylboronic acids achieved high regio- and enantioselectivity. This research provides a basis for developing novel synthetic routes with the potential for creating diverse chemical structures (Zigterman et al., 2007).

  • Rh(III)-Catalyzed Oxidative Olefination : The Rh(III)-catalyzed oxidative olefination of N-(1-naphthyl)sulfonamides showcases a novel method for the synthesis of azacycles and olefination products. This process highlights the versatility of naphthyl compounds in synthesizing complex molecular structures (Li et al., 2011).

Future Directions

The future directions in the study and application of “N-(2-Naphthyl)-3-oxobutanamide” would depend on its properties and potential uses. Given the reactivity of the functional groups it likely contains, it could be a subject of interest in the synthesis of new organic compounds .

properties

IUPAC Name

N-naphthalen-2-yl-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10(16)8-14(17)15-13-7-6-11-4-2-3-5-12(11)9-13/h2-7,9H,8H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZXYYGWOBQVKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90304483
Record name N-(2-Naphthyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90304483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Naphthyl)-3-oxobutanamide

CAS RN

42414-19-7
Record name MLS000756355
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165883
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Naphthyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90304483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
IY Danyliuk, RI Vaskevych, AI Vaskevych… - Journal of …, 2020 - Wiley Online Library
On heating in polyphosphoric acid, N‐1‐naphthyl styrylacetamides undergo proton‐induced intramolecular cyclization at position 2 of the naphthyl ring to provide 5‐aryl‐1, 3, 4, 5‐…
Number of citations: 4 onlinelibrary.wiley.com
N Kikue, T Takahashi, H Nishino - Heterocycles, 2015 - core.ac.uk
The oxidation of 3-oxo-N-phenylbutanamides 1 with manganese (III) acetate in ethanol afforded dimeric 3, 3'-biindoline-2, 2'-dione derivatives 3–5. A similar reaction of N, 2-…
Number of citations: 25 core.ac.uk

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